3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531321
InChI: InChI=1S/C9H17N3/c1-4-8(5-2)12-6-9(10)7(3)11-12/h6,8H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17531321

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 3-methyl-1-pentan-3-ylpyrazol-4-amine
Standard InChI InChI=1S/C9H17N3/c1-4-8(5-2)12-6-9(10)7(3)11-12/h6,8H,4-5,10H2,1-3H3
Standard InChI Key SDNLMOWEEWEKQL-UHFFFAOYSA-N
Canonical SMILES CCC(CC)N1C=C(C(=N1)C)N

Introduction

The compound 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a heterocyclic organic molecule belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, which confer unique chemical and biological properties. This specific compound features a methyl group at the third position, a pentan-3-yl substituent at the first position, and an amine group at the fourth position of the pyrazole ring.

Synthesis Pathways

While specific synthetic routes for this exact compound are not detailed in the current literature, pyrazole derivatives are typically synthesized via:

  • Cyclization Reactions: Condensation of hydrazines with 1,3-diketones or their equivalents.

  • Functionalization: Subsequent alkylation or amination reactions to introduce substituents like methyl and pentan-3-yl groups.

Potential Applications

Pyrazole derivatives, including compounds structurally similar to 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine, have been studied for their diverse biological activities:

  • Pharmaceutical Applications:

    • Pyrazoles are known for their roles as anti-inflammatory, anticancer, antifungal, and antiviral agents .

    • Substituted pyrazoles often act as kinase inhibitors or modulators of enzyme activity .

  • Antioxidant Activity:

    • Pyrazole-based compounds have demonstrated radical scavenging properties in assays such as DPPH .

  • Material Science:

    • Due to their stability and electron-donating properties, pyrazole derivatives are also used in material science applications like dye synthesis or as ligands in coordination chemistry.

Biological Activity and Research Findings

Although no direct studies on this specific compound were found, related pyrazole derivatives exhibit promising biological profiles:

  • Anticancer Properties:

    • Several pyrazoles have shown cytotoxicity against human cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

  • Antifungal Activity:

    • Pyrazole derivatives with amine functionalities have been reported to inhibit fungal growth effectively .

  • Antiviral Potential:

    • Compounds targeting viral polymerase interfaces have been developed using pyrazole scaffolds, demonstrating activity against influenza viruses .

Challenges and Future Directions

Despite its potential, challenges remain in fully characterizing and utilizing this compound:

  • Synthesis Optimization:

    • Developing efficient synthetic methods to produce high yields of pure products.

  • Biological Testing:

    • Comprehensive in vitro and in vivo studies are required to evaluate its pharmacological potential.

  • Structure–Activity Relationships (SAR):

    • Detailed SAR studies could elucidate how structural modifications affect activity.

Data Table: Comparison with Related Pyrazole Derivatives

Property/Activity3-Methyl-Pyrazoles (General)Specific Derivatives (e.g., Anticancer) Antifungal Derivatives
Radical Scavenging ActivityModerateHighLow
CytotoxicityNot StudiedModerate to HighNot Applicable
Antifungal ActivityNot StudiedLowHigh
Synthetic YieldVariableHighModerate

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